molecular formula C19H26N6O B5562809 6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5562809
M. Wt: 354.4 g/mol
InChI Key: ZXQMZCUGTGXTLR-UHFFFAOYSA-N
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Description

Introduction :This report examines the chemical compound 6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine, focusing on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. This compound is of interest due to its potential in various chemical and medicinal applications, despite the exclusion of its drug use and dosage from this analysis.

Synthesis Analysis :The synthesis of pyridazinone and pyrimidinone derivatives, including structures similar to the target compound, involves various chemical reactions and processes. Typically, these syntheses entail condensation reactions, nucleophilic substitution, and refinement through different reaction conditions to ensure purity and correct structural formation (Sondhi et al., 2007).

Molecular Structure Analysis :The molecular structure of compounds akin to 6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine is characterized by X-ray diffraction and ab initio molecular-orbital calculations. These analyses reveal the spatial arrangement of atoms within the compound and the electronic distribution, contributing to understanding its reactivity and interaction with other molecules (Georges et al., 1989).

Chemical Reactions and Properties :Chemical reactions involving similar compounds include nucleophilic substitution, cycloalkylation, and reactions with amines and other nucleophiles. These reactions lead to the formation of various derivatives, showcasing the compound's versatility in forming different chemical entities with potential biological activities (Gaby et al., 2003).

Scientific Research Applications

Chemical Synthesis and Biological Activity

Synthetic Pathways and Derivatives : The research landscape around the compound 6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine includes investigations into synthetic methodologies for related pyridazine, pyrimidine, and piperazine derivatives. Studies focus on one-pot synthesis techniques for creating a range of compounds with potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthetic processes often involve condensation reactions, nucleophilic substitutions, and the exploration of different reaction conditions to optimize yields and activities (Sondhi et al., 2007).

Antibacterial Activity : The exploration of novel tetracyclic quinolone antibacterials showcases the development of compounds with significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications, particularly at the piperazinyl derivatives, have been crucial in enhancing the antibacterial efficacy and overcoming resistance mechanisms in bacterial strains (Taguchi et al., 1992).

Anticancer Applications : The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines demonstrate the potential anticancer applications of these compounds. Through various modifications, particularly on the piperazine moiety, researchers have identified derivatives with promising antiproliferative effects, indicating their potential as therapeutic agents for cancer treatment (Mallesha et al., 2012).

Antihistaminic and Anti-inflammatory Properties : Studies on fused pyridazines incorporating cyclic amines, including piperazine derivatives, reveal compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil infiltration. This dual activity suggests their potential utility in treating conditions like atopic dermatitis and allergic rhinitis, with some compounds advancing to clinical trials (Gyoten et al., 2003).

properties

IUPAC Name

3-methyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14(2)13-19(26)25-11-9-24(10-12-25)18-8-7-17(22-23-18)21-16-6-4-5-15(3)20-16/h4-8,14H,9-13H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQMZCUGTGXTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

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